trans,trans-3-Hydroxyocta-4,6-dienoic acid trans,trans-3-Hydroxyocta-4,6-dienoic acid
Brand Name: Vulcanchem
CAS No.: 1263035-70-6
VCID: VC8226280
InChI: InChI=1S/C8H12O3/c1-2-3-4-5-7(9)6-8(10)11/h2-5,7,9H,6H2,1H3,(H,10,11)/b3-2+,5-4+
SMILES: CC=CC=CC(CC(=O)O)O
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

trans,trans-3-Hydroxyocta-4,6-dienoic acid

CAS No.: 1263035-70-6

Cat. No.: VC8226280

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

trans,trans-3-Hydroxyocta-4,6-dienoic acid - 1263035-70-6

Specification

CAS No. 1263035-70-6
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name (4E,6E)-3-hydroxyocta-4,6-dienoic acid
Standard InChI InChI=1S/C8H12O3/c1-2-3-4-5-7(9)6-8(10)11/h2-5,7,9H,6H2,1H3,(H,10,11)/b3-2+,5-4+
Standard InChI Key PUQBMOSUDAFZDM-MQQKCMAXSA-N
Isomeric SMILES C/C=C/C=C/C(CC(=O)O)O
SMILES CC=CC=CC(CC(=O)O)O
Canonical SMILES CC=CC=CC(CC(=O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name is (4E,6E)-3-hydroxyocta-4,6-dienoic acid, with the molecular formula C₈H₁₂O₃. Its structure features:

  • A carboxyl group (-COOH) at position 1.

  • A hydroxyl (-OH) group at position 3.

  • Two conjugated trans double bonds at positions 4–5 (E) and 6–7 (E).

The trans configuration of the double bonds reduces steric hindrance compared to cis isomers, influencing its chemical stability and interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource Inference
Molecular Weight156.18 g/molCalculated from formula
Boiling PointNot reportedSimilar to
Melting PointNot reportedSimilar to
SolubilityLikely polar organic solventsAnalogous to
pKa (carboxyl group)~4.5–5.0Typical for carboxylic acids

Synthesis and Chemical Reactivity

Biosynthetic Pathways

While no direct biosynthesis studies exist for this compound, cytochrome P450-mediated hydroxylation of polyunsaturated fatty acids (PUFAs) offers a plausible route. For example, linoleic acid (C18:2) undergoes bisallylic hydroxylation to form hydroxyoctadecadienoic acids (HODEs) . By analogy, octa-4,6-dienoic acid could undergo similar enzymatic oxidation at position 3.

Laboratory Synthesis

Chemical synthesis likely involves:

  • Conjugated Diene Formation: Starting from octenoic acid, double bonds are introduced via dehydrogenation or Wittig reactions.

  • Stereoselective Hydroxylation: Sharpless asymmetric epoxidation or microbial oxidation (e.g., Pseudomonas spp.) could yield the trans,trans configuration .

Example Reaction Scheme:

Step 1: Oct-4-enoic acid → Octa-4,6-dienoic acid (via palladium-catalyzed dehydrogenation).
Step 2: Hydroxylation at C3 using Aspergillus niger monooxygenase .

Biological Activities and Applications

Phytotoxicity and Plant Interactions

Structurally related dienoic acids, such as pyrenophoric acid [(2Z,4E)-5-(3,4-dihydroxycyclohexyl)-3-methylpenta-2,4-dienoic acid], exhibit strong phytotoxic effects. At 10⁻³ M, pyrenophoric acid reduces cheatgrass coleoptile elongation by 51%, suggesting that trans,trans-3-hydroxyocta-4,6-dienoic acid may similarly disrupt plant cell membranes or hormone pathways .

Table 2: Comparative Bioactivity of Dienoic Acids

CompoundTarget OrganismEffect
Pyrenophoric acid Bromus tectorum (cheatgrass)51% inhibition of coleoptile growth
Rhamnolipids Candida tropicalisBiofilm disruption
13(S)-HODE Human cancer cellsAntiproliferative activity

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Expected signals include:

    • δ 5.4–5.8 ppm (doublets, H-4 and H-6).

    • δ 2.4–2.8 ppm (multiplet, H-3 adjacent to -OH).

    • δ 11.2 ppm (broad, -COOH) .

  • IR: Peaks at ~3300 cm⁻¹ (-OH), 1700 cm⁻¹ (C=O), and 1640 cm⁻¹ (C=C) .

Stability Considerations

Hydroxy dienoic acids are prone to decomposition under acidic conditions, forming conjugated isomers . Stabilization requires storage in inert solvents at low temperatures.

Future Research Directions

  • Structure-Activity Relationships: Modifying chain length and substituents to optimize bioactivity.

  • Biotechnological Production: Engineered microbial strains for sustainable synthesis.

  • Therapeutic Exploration: Anticancer or anti-inflammatory applications akin to 13(S)-HODE .

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